![molecular formula C14H17FN2O3 B2862089 1-acetyl-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide CAS No. 1421452-88-1](/img/structure/B2862089.png)
1-acetyl-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide
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Overview
Description
“1-acetyl-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide” is a chemical compound. It has been mentioned in the context of the discovery and optimization of an azetidine chemical series as a free fatty acid receptor 2 (FFA2) antagonist .
Synthesis Analysis
The synthesis of similar azetidine compounds involves various procedures such as the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . More specific synthesis procedures for related compounds are detailed in the supporting information of a research paper .Chemical Reactions Analysis
The chemical reactions involving azetidine compounds are diverse. They include processes such as anionic and cationic ring-opening polymerizations . Specific reactions involving related compounds are detailed in a research paper .Scientific Research Applications
Polymer Chemistry
Azetidines, such as the one , are known to be valuable building blocks in polymer chemistry. They can undergo anionic and cationic ring-opening polymerization to produce polyamines . These polymers have significant applications, including:
Medicinal Chemistry
In medicinal chemistry, azetidine derivatives are explored for their potential as bioactive molecules. They can serve as:
Future Directions
Azetidine compounds, including “1-acetyl-N-(2-(4-fluorophenoxy)ethyl)azetidine-3-carboxamide”, could be further explored for their potential applications in various fields, such as pharmaceuticals . The development of future macromolecular architectures using these relatively exotic monomers is a promising area of research .
properties
IUPAC Name |
1-acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17FN2O3/c1-10(18)17-8-11(9-17)14(19)16-6-7-20-13-4-2-12(15)3-5-13/h2-5,11H,6-9H2,1H3,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZKQCLYUMLCTMO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)C(=O)NCCOC2=CC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-Acetyl-N-[2-(4-fluorophenoxy)ethyl]azetidine-3-carboxamide |
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